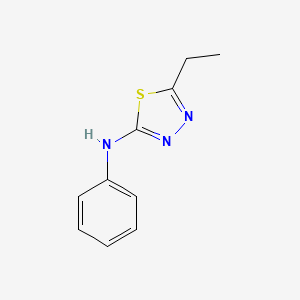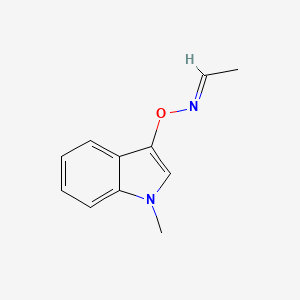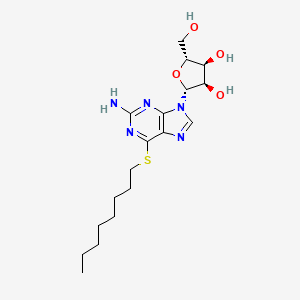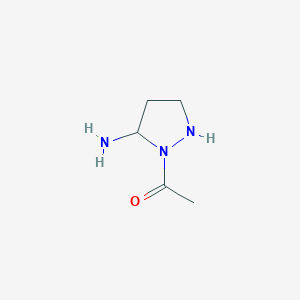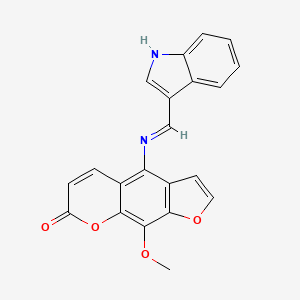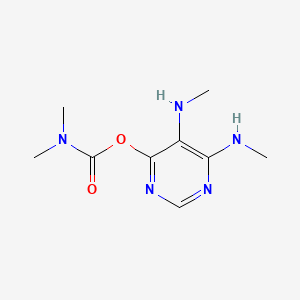![molecular formula C10H15ClN4O2 B12913996 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol CAS No. 91296-08-1](/img/structure/B12913996.png)
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a cyclopentanol moiety with a hydroxymethyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorine substituents. The cyclopentanol moiety is then attached through a series of reactions involving hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentane
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclohexanol
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclohexane
Uniqueness
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol is unique due to its specific combination of functional groups and ring structures
Propriétés
Numéro CAS |
91296-08-1 |
|---|---|
Formule moléculaire |
C10H15ClN4O2 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
4-[(2-amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H15ClN4O2/c11-8-3-9(15-10(12)14-8)13-6-1-5(4-16)7(17)2-6/h3,5-7,16-17H,1-2,4H2,(H3,12,13,14,15) |
Clé InChI |
DOIIZKLGFABNKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C1CO)O)NC2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



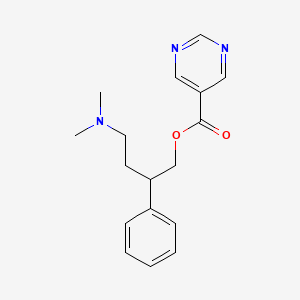
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
